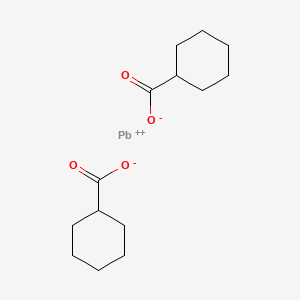
Cyclohexanecarboxylic acid, lead salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, lead salt is a chemical compound derived from cyclohexanecarboxylic acid and lead. Cyclohexanecarboxylic acid is an organic compound with the formula C₆H₁₁CO₂H, known for its applications in organic synthesis and industrial processes . The lead salt of this acid is used in various specialized applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid can be synthesized through the hydrogenation of benzoic acid . The lead salt is typically prepared by reacting cyclohexanecarboxylic acid with a lead-containing compound, such as lead acetate or lead nitrate, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, lead salt involves large-scale hydrogenation of benzoic acid followed by the reaction with lead compounds. The process is optimized for high yield and purity, with stringent controls to ensure the safety and environmental compliance of the production facility.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanecarboxylic acid, lead salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol under specific conditions.
Reduction: Reduction reactions can convert the lead salt back to cyclohexanecarboxylic acid.
Substitution: The lead ion can be substituted with other metal ions through metathesis reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a catalyst is used for reduction reactions.
Substitution Reactions: Aqueous solutions of other metal salts are used for ion exchange reactions.
Major Products
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanecarboxylic acid
Substitution: Various metal salts of cyclohexanecarboxylic acid
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, lead salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metal ion interactions.
Medicine: Studied for its potential therapeutic applications, particularly in the context of lead-based treatments.
Mecanismo De Acción
The mechanism of action of cyclohexanecarboxylic acid, lead salt involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes. The carboxylate group of cyclohexanecarboxylic acid also plays a role in the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarboxylic acid: The parent compound, used in similar applications but without the lead ion.
Benzoic acid, lead salt: Another lead-containing compound with different reactivity and applications.
Cyclohexylcarboxylic acid: A structurally similar compound with different chemical properties.
Uniqueness
Cyclohexanecarboxylic acid, lead salt is unique due to the presence of the lead ion, which imparts specific reactivity and applications not found in other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C14H22O4Pb |
|---|---|
Peso molecular |
461 g/mol |
Nombre IUPAC |
cyclohexanecarboxylate;lead(2+) |
InChI |
InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2 |
Clave InChI |
OJOJJFJFCMEQRM-UHFFFAOYSA-L |
SMILES canónico |
C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(R)-[3,5-Bis(trifluoromethyl)phenyl][2-[di(adamantan-1-yl)phosphino]phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506835.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
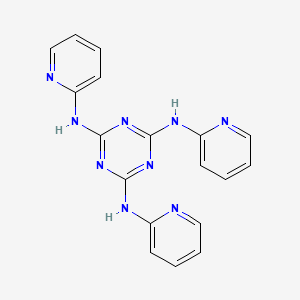
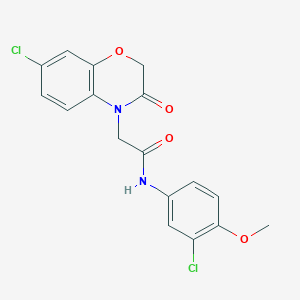
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
![2-(Benzo[b]thiophen-2-yl)-4,4-dimethyl-1,3,2-dioxaborolane](/img/structure/B12506885.png)


![(2-aminoethyl)[(2E)-3-phenylprop-2-en-1-yl][3-(trimethoxysilyl)propyl]amine hydrochloride](/img/structure/B12506897.png)
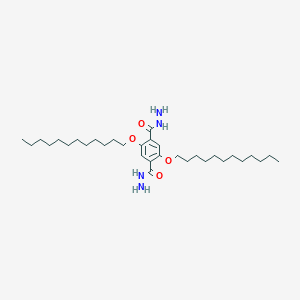
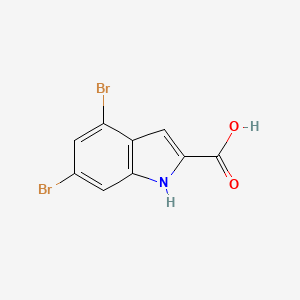
![2-[4-[2-[5-[2-(2-benzyloxy-4-dibutylaminophenyl)vinyl]thiophene-2-yl]vinyl]-3-cyano-5-phenyl-5-trifluoromethyl-2(5H)-furanylidene]propanedinitrile](/img/structure/B12506910.png)

![4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B12506915.png)
